molecular formula C19H20N4O B2962120 7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one CAS No. 76132-30-4

7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B2962120
CAS No.: 76132-30-4
M. Wt: 320.396
InChI Key: CSPPQBBNJPWSMK-UHFFFAOYSA-N
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Description

7,7-Dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a tricyclic heterocyclic compound featuring a pyrido-benzodiazepinone scaffold. This structure combines a pyridine ring fused with a benzodiazepine core, substituted at position 10 with a pyridin-3-yl group and at position 7 with two methyl groups. The compound is synthesized via the reaction of 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one with aromatic aldehydes, as demonstrated in studies by Tonkikh et al. (2004) .

Properties

IUPAC Name

9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-19(2)9-14-16(15(24)10-19)17(12-5-3-7-20-11-12)23-18-13(22-14)6-4-8-21-18/h3-8,11,17,22H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPPQBBNJPWSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is to start with a suitable pyridine derivative and then introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and quality, with rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a tool for studying biological processes or as a potential therapeutic agent. In medicine, it could be explored for its pharmacological properties, such as its potential use as an anxiolytic or sedative. In industry, it might find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, leading to modulation of neurotransmitter activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring modifications in the aryl substituent at position 10, variations in the heterocyclic core, and related pharmacological derivatives.

10-Aryl Substituted Pyrido-Benzodiazepinones

The parent scaffold allows for diverse substitutions at position 10. Key analogs include:

Compound Name Substituent at Position 10 Key Properties/Applications Reference
Target Compound Pyridin-3-yl Potential CNS modulation due to pyridine’s hydrogen-bonding capability
10-(2-Furyl)-7,7-dimethyl analog 2-Furyl Discontinued production; no known hazards
10-(4-Chlorophenyl) analog 4-Chlorophenyl Enhanced lipophilicity; possible metabolic stability
10-(3-Nitrobenzaldehyde-derived) analog 3-Nitrobenzyl Electron-withdrawing group may reduce solubility

Structural Insights :

  • Electron-withdrawing substituents (e.g., nitro, halogen) may reduce aqueous solubility but improve metabolic stability, as seen in halogenated analogs .
Heterocyclic Core Modifications

Compounds with related dibenzo-diazepinone or pyrido-oxazine scaffolds exhibit distinct physicochemical and pharmacological profiles:

Compound Name Core Structure Key Differences from Target Compound Reference
3,3-Dimethyl-10-propionyl-11-(pyridin-3-yl)-dibenzo[b,e][1,4]diazepin-1-one Dibenzo-diazepinone Larger ring system; propionyl group may alter pharmacokinetics
Ofloxacin N-Oxide Hydrochloride Pyrido-oxazine Fluoroquinolone antibiotic derivative; unrelated therapeutic application
Risperidone Impurity C Pyrido-pyrimidinone Antipsychotic-related structure; highlights CNS-targeting potential of pyrido cores

Functional Implications :

  • The dibenzo-diazepinone analog () introduces a fused benzene ring, likely increasing rigidity and altering binding affinity compared to the target compound’s pyrido-benzodiazepinone core .
  • Pharmaceutical impurities (e.g., –8) underscore the importance of substituent positioning in avoiding unintended metabolic pathways .

Biological Activity

7,7-Dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex organic compound belonging to the benzodiazepine family. Its unique structure features a fused ring system that includes both a pyridine and a benzodiazepine core. This compound has garnered attention for its potential biological activities and applications in various fields of research.

PropertyValue
Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
IUPAC Name This compound
CAS Number 76132-30-4

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The benzodiazepine class is well-known for its anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. Recent research indicates that derivatives of this compound may exhibit additional activities such as:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures show promising results against various bacterial strains.
  • Antitumor Effects : Research has indicated potential anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
  • Neuroprotective Effects : Certain derivatives have been studied for their ability to protect neuronal cells from damage.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various benzodiazepine derivatives on cancer cell lines. The results indicated that compounds similar to 7,7-dimethyl-10-pyridin-3-yl showed significant inhibition of cell proliferation in vitro with IC50 values ranging from 0.5 to 5 µM depending on the specific cancer type.
  • Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MIC) in the range of 0.63–1.26 µM for select derivatives.

The exact mechanisms through which 7,7-dimethyl-10-pyridin-3-yl exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • GABA Receptor Modulation : As with many benzodiazepines, it is hypothesized that this compound may enhance GABAergic transmission leading to anxiolytic effects.
  • Cell Cycle Arrest : In cancer studies, it was observed that certain derivatives induce cell cycle arrest at the G2/M phase.

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